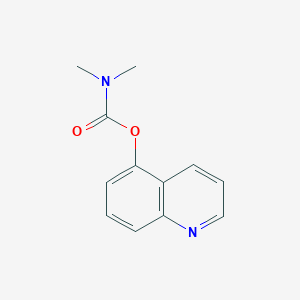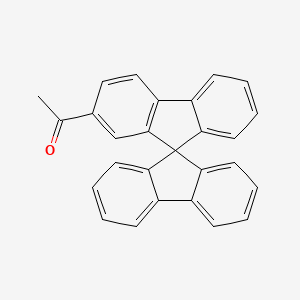
2-Acetyl-9,9'-spirobifluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one is an organic compound that features a spirobifluorene core. This compound is known for its unique structure, where two fluorene units are connected through a spiro-carbon, resulting in two perpendicularly aligned π systems . This structural arrangement imparts significant thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the use of fluorene as a substrate, followed by a palladium-catalyzed cross-coupling reaction . This method allows for the formation of the spirobifluorene core in a single step, making it efficient and scalable .
Industrial Production Methods
In industrial settings, the production of 1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one often involves oxidative polymerization or Friedel-Crafts polymerization using inexpensive mediators like FeCl3 . These methods are favored for their cost-effectiveness and ability to produce high-purity products with excellent thermal and chemical stability .
Chemical Reactions Analysis
Types of Reactions
1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and copper (Cu) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe for studying molecular interactions and dynamics.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which 1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one exerts its effects is primarily related to its spirobifluorene core. The spiro-carbon maintains the orthogonal arrangement of the two fluorene units, which effectively suppresses excimer formation and enhances the compound’s photophysical properties . This unique structure allows for efficient charge transport and high quantum efficiency, making it ideal for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: This compound shares the spirobifluorene core but lacks the ethanone functional group.
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with a xanthene unit instead of a second fluorene.
Uniqueness
1-(9,9’-Spirobi[fluoren]-2-yl)ethan-1-one stands out due to its unique combination of the spirobifluorene core and the ethanone functional group. This combination imparts enhanced stability and photophysical properties, making it more suitable for applications in OLEDs and other electronic devices compared to its analogs .
Properties
Molecular Formula |
C27H18O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C27H18O/c1-17(28)18-14-15-22-21-10-4-7-13-25(21)27(26(22)16-18)23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3 |
InChI Key |
QSLZVYDDSITJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

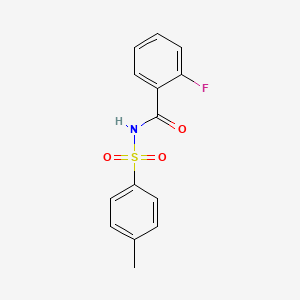

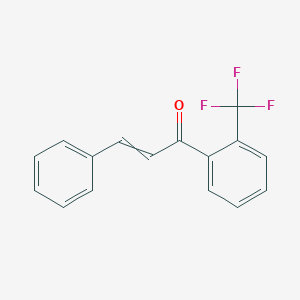
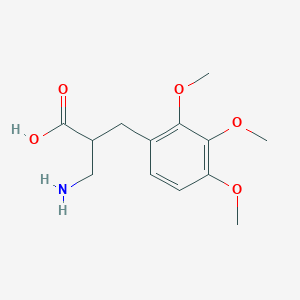
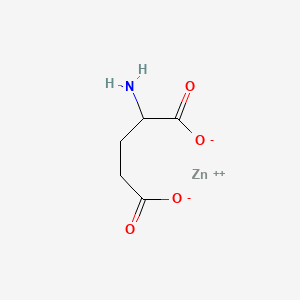
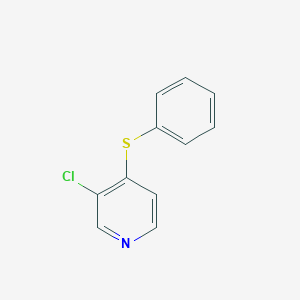
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
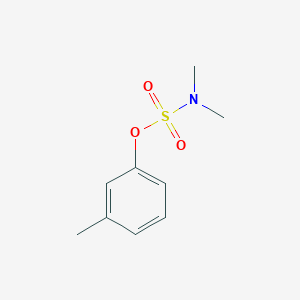
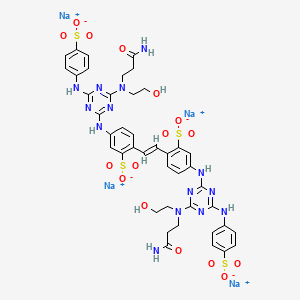
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
